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4-Methylthiolane-3-thiol

Cat. No.: B13278501
M. Wt: 134.3 g/mol
InChI Key: ADHINXBTFVADDW-UHFFFAOYSA-N
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Description

4-Methylthiolane-3-thiol is a sulfur-containing heterocyclic compound with the molecular formula C5H10OS. This compound features a thiolane (tetrahydrothiophene) ring system, a saturated five-membered ring containing one sulfur atom, substituted with a thiol (sulfur-hydrogen, or -SH) functional group. Compounds of this class are of significant interest in research due to the reactivity of the thiol group and the structural properties of the saturated sulfur heterocycle. Research Applications and Value: While specific biological or chemical data for this compound is limited in the public scientific literature, its structure suggests several potential research avenues. Thiolane-thiol derivatives are often investigated as key intermediates in organic synthesis and medicinal chemistry for the construction of more complex molecules. The presence of both a ring sulfur and a thiol group makes it a potential ligand for coordinating with various metal centers in coordination chemistry and catalysis research. Furthermore, structurally similar sulfur-containing heterocycles are known to be explored for their potential applications in material science, including the development of conductive polymers . Researchers might also investigate this compound as a building block for flavor and fragrance chemistry, given that low molecular weight thiols are frequently associated with potent and distinctive aromas . Mechanism of Action: A specific mechanism of action is not defined for this compound, as it is highly dependent on the research context. In chemical synthesis, its reactivity would be driven by the nucleophilic thiol group, which can participate in reactions such as thioether formation (e.g., conjugation with alkyl halides) or oxidation to form disulfides. In coordination chemistry, it would act as a ligand, donating electron density from the sulfur atom to a metal center. Any biological activity would be speculative and require empirical validation. Handling and Storage: As with many thiol compounds, this material may have a characteristic and potent odor. It should be handled with appropriate personal protective equipment in a well-ventilated environment, preferably within a fume hood. Consult the Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10S2 B13278501 4-Methylthiolane-3-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10S2

Molecular Weight

134.3 g/mol

IUPAC Name

4-methylthiolane-3-thiol

InChI

InChI=1S/C5H10S2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3

InChI Key

ADHINXBTFVADDW-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1S

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 4 Methylthiolane 3 Thiol

Approaches to the Synthesis of the Thiolane Ring System and its Methylated Thiol Derivatives

The construction of the 4-methylthiolane-3-thiol structure hinges on the formation of the saturated five-membered sulfur-containing ring and the introduction of the methyl and thiol groups at the appropriate positions. Several synthetic strategies can be adapted for this purpose.

Intramolecular nucleophilic cyclization is a common and effective method for forming heterocyclic rings. In the context of thiolane synthesis, this typically involves a precursor molecule containing both a nucleophilic sulfur atom (or a precursor that can be converted to one) and an electrophilic carbon center, separated by a suitable carbon chain to favor 5-membered ring formation.

One plausible approach involves the cyclization of a mercaptoalkyl halide. For the synthesis of a 4-methyl-3-thiol derivative, a precursor such as a 1-halo-3-methyl-4-mercaptopentane derivative could be employed. The thiol or thiolate anion would act as the nucleophile, attacking the carbon bearing the leaving group (halide) to form the thiolane ring. The reaction is typically carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity.

Another strategy is the intramolecular thiol-ene "click" reaction. This involves the radical-mediated cyclization of an unsaturated thiol. A precursor containing a terminal alkene and a thiol group, with appropriate positioning of a methyl group, could undergo cyclization to form the substituted thiolane ring. The regioselectivity of the cyclization (5-exo vs. 6-endo) is a critical factor and can often be controlled by the reaction conditions and the substitution pattern of the alkene.

Precursor Type Reaction Conditions Product Key Features
Mercaptoalkyl HalideBase (e.g., NaH, K2CO3)Substituted ThiolaneFavors 5-exo-tet cyclization.
Unsaturated ThiolRadical Initiator (e.g., AIBN), UV lightSubstituted ThiolaneThiol-ene "click" chemistry; regioselectivity is key.

Ring expansion reactions provide an alternative route to five-membered rings from more readily available four-membered precursors. For instance, a substituted thietane (B1214591) (a four-membered sulfur heterocycle) could undergo ring expansion to a thiolane. This can be achieved through various methods, including rearrangement reactions. While less common, ring contraction of six-membered sulfur heterocycles like thianes could also potentially yield thiolane derivatives, although this is often a more challenging transformation.

Photochemical [2+2] cycloaddition reactions, often referred to as the Paternò-Büchi reaction for oxetanes, can be extended to the synthesis of thietanes, which are four-membered cyclic sulfides. rsc.org This involves the reaction of a thiocarbonyl compound with an alkene under photochemical conditions. rsc.org While this method directly produces thietanes, these can potentially serve as precursors for thiolanes through subsequent ring expansion reactions as mentioned in the previous section. rsc.org The analogous photochemical routes to directly form five-membered thiolanes are less common but can occur through intramolecular rearrangements of suitable unsaturated sulfides. rsc.orgnsf.govnih.gov

The reduction of substituted thiophenes offers a direct route to the corresponding saturated thiolanes. Thiophenes are aromatic five-membered sulfur heterocycles that can be functionalized with methyl and protected thiol groups. Catalytic hydrogenation using various metal catalysts such as palladium, platinum, or rhodium can effectively reduce the aromatic ring to the saturated thiolane. The stereochemistry of the resulting substituted thiolane can often be influenced by the choice of catalyst and reaction conditions.

Catalyst Substrate Product Stereoselectivity
Rhodium on CarbonSubstituted Thiophene (B33073)Substituted ThiolaneOften provides good stereoselectivity.
Palladium on CarbonSubstituted ThiopheneSubstituted ThiolaneCommonly used, selectivity can vary.
Raney NickelSubstituted ThiopheneSubstituted ThiolaneCan also effect desulfurization.

The presence of two stereocenters at positions 3 and 4 in this compound means that it can exist as four possible stereoisomers (two pairs of enantiomers). The stereoselective synthesis of a specific isomer is a significant challenge.

One approach is to start with a chiral precursor. For instance, an enantiomerically pure starting material containing the required methyl group and a hydroxyl group (which can later be converted to a thiol) can be used to construct the thiolane ring.

Asymmetric catalysis offers another powerful tool. For example, the asymmetric hydrogenation of a suitably substituted thiophene could potentially lead to the formation of a specific stereoisomer of the corresponding thiolane. nsf.gov Chiral catalysts, often based on transition metals complexed with chiral ligands, can direct the hydrogenation to occur from a specific face of the thiophene ring, leading to an enantiomerically enriched product.

A recently developed method for the stereoselective synthesis of tri-substituted tetrahydrothiophenes involves a thia-Michael/aldol cascade reaction. This approach could potentially be adapted to synthesize the 4-methyl-3-hydroxythiolane precursor with high diastereoselectivity, which could then be converted to the desired thiol.

Reactivity of the Thiol Moiety and the Thiolane Ring System

The chemical reactivity of this compound is dictated by the functional groups present: the thiol (sulfhydryl) group and the saturated thiolane ring (a thioether).

The thiol group is the more reactive site. Thiols are known to be more acidic than their alcohol counterparts and can be readily deprotonated by bases to form the corresponding thiolate anion. This thiolate is a potent nucleophile and can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form thioethers.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Oxidation: Thiols can be oxidized to form disulfides. This reaction is often reversible, and the disulfide bond can be cleaved back to the thiol using reducing agents. Further oxidation with stronger oxidizing agents can lead to sulfonic acids.

The thiolane ring itself is a cyclic thioether and is generally less reactive than the thiol group. The sulfur atom in the ring can act as a weak nucleophile. The primary reactions involving the thiolane ring are:

Oxidation: The sulfur atom of the thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids.

Ring-Opening: Under certain conditions, such as with strong acids or in the presence of specific reagents, the C-S bonds of the thiolane ring can be cleaved. rsc.org

Nucleophilic Reactions of this compound (Thiolate Anion Chemistry)

The thiol proton of this compound is more acidic than the hydroxyl proton of a corresponding alcohol, facilitating its deprotonation by a suitable base to generate the 4-methylthiolane-3-thiolate anion. chemistrysteps.com This thiolate is an excellent nucleophile, readily participating in a range of addition and substitution reactions. masterorganicchemistry.comnih.gov

The addition of the thiol group across a carbon-carbon double bond, known as a thiol-ene reaction, is a highly efficient process that can proceed via two primary mechanisms. wikipedia.orgalfa-chemistry.com

Radical Addition : In the presence of a radical initiator (e.g., AIBN) or UV light, a thiyl radical is formed. acsgcipr.orgfiveable.me This radical adds to an alkene, typically at the terminal carbon, in an anti-Markovnikov fashion. wikipedia.org The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.orgfiveable.me This method is valued for its high yields and stereoselectivity, qualifying it as a "click" reaction. wikipedia.org

Michael Addition : When the alkene is an electron-deficient species (e.g., an α,β-unsaturated carbonyl compound), the reaction can proceed via a nucleophilic conjugate addition, also known as a Michael addition. wikipedia.org In this base-catalyzed pathway, the thiolate anion acts as the nucleophile, attacking the β-carbon of the activated alkene. alfa-chemistry.com Subsequent protonation yields the final product. alfa-chemistry.com

Table 1: Illustrative Thiol-Ene Reactions of this compound

Alkene Substrate Reaction Type Initiator/Catalyst Product
1-Octene Radical Addition AIBN or UV Light 3-((Octylthio)methyl)thiolane
Methyl Acrylate Michael Addition Base (e.g., Triethylamine) Methyl 3-((4-methylthiolan-3-yl)thio)propanoate
Styrene Radical Addition AIBN or UV Light 4-Methyl-3-((2-phenylethyl)thio)thiolane
Thiol-Epoxy Nucleophilic Ring Opening Reactions

The thiolate anion of this compound is a highly effective nucleophile for the ring-opening of epoxides. nih.gov This reaction proceeds via a backside S(_{N})2 attack on one of the epoxide carbons, leading to the formation of a β-hydroxy thioether. chemistrysteps.comresearchgate.net The high ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction. chemistrysteps.com

Under basic or neutral conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon of the epoxide ring. chemistrysteps.comyoutube.com The reaction is typically highly regioselective and results in an anti-addition of the thiol and hydroxyl groups. youtube.com

Table 2: Examples of Thiol-Epoxy Ring Opening with 4-Methylthiolane-3-thiolate

Epoxide Substrate Major Product
Propylene Oxide 1-((4-Methylthiolan-3-yl)thio)propan-2-ol
Glycidyl Phenyl Ether 1-((4-Methylthiolan-3-yl)thio)-3-phenoxypropan-2-ol
Styrene Oxide 2-((4-Methylthiolan-3-yl)thio)-1-phenylethan-1-ol
Thiol-Isocyanate Reaction Pathways

The reaction between a thiol and an isocyanate group is another example of a highly efficient "click" reaction, forming a thiocarbamate (or thiourethane) linkage. The reaction involves the nucleophilic addition of the thiol to the electrophilic carbon of the isocyanate. While the reaction can proceed thermally, it is often accelerated by the use of a base catalyst, such as a tertiary amine (e.g., triethylamine, DBU). cdnsciencepub.comresearchgate.netupc.edu The catalyst deprotonates the thiol, increasing its nucleophilicity and facilitating the attack on the isocyanate. rsc.org This reaction is rapid and typically proceeds to high conversion with minimal side products. researchgate.net

Table 3: Thiol-Isocyanate Reactions of this compound

Isocyanate Substrate Catalyst Product
Phenyl Isocyanate Triethylamine Phenyl (4-methylthiolan-3-yl)carbamothioate
Hexyl Isocyanate DBU Hexyl (4-methylthiolan-3-yl)carbamothioate
Isophorone Diisocyanate DBTDL Polythiourethane (cross-linked)
S(_{N})2 Substitution Reactions with Alkyl Halides

The 4-methylthiolane-3-thiolate anion is an excellent nucleophile for S(_{N})2 reactions with alkyl halides. masterorganicchemistry.compearson.com Thiolates are generally better nucleophiles than their corresponding alkoxides due to the higher polarizability and lower basicity of sulfur. libretexts.orgchemistrysteps.com This enhanced nucleophilicity allows them to efficiently displace halide leaving groups from primary and secondary alkyl halides to form thioethers. pearson.comuci.edu Due to their lower basicity compared to alkoxides, thiolates are less prone to inducing competing E2 elimination reactions, particularly with secondary substrates. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via a classic backside attack, resulting in the inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com

Table 4: S(_{N})2 Substitution Reactions with 4-Methylthiolane-3-thiolate

Alkyl Halide Product
1-Bromobutane 3-(Butylthio)-4-methylthiolane
Benzyl Chloride 3-(Benzylthio)-4-methylthiolane
2-Bromopropane 3-(Isopropylthio)-4-methylthiolane
Thiol–Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a reversible reaction in which a thiolate anion attacks a disulfide bond. researchgate.net This nucleophilic substitution reaction cleaves the disulfide bond and forms a new, mixed disulfide, releasing a new thiolate anion. nih.govlibretexts.org The reaction proceeds through a trigonal bipyramidal transition state. The equilibrium position is determined by the relative stability of the thiols and disulfides involved, which is related to their respective reduction potentials and the pKa values of the thiols. nih.govconsensus.appacs.org This reaction is fundamental in biochemistry for the formation and rearrangement of disulfide bonds in proteins. nih.govlibretexts.org

Table 5: Thiol-Disulfide Exchange with this compound

Reactants Products
This compound + Oxidized Glutathione (B108866) (GSSG) 4-Methylthiolan-3-yl-S-S-glutathione + Glutathione (GSH)
This compound + Di-tert-butyl disulfide 4-Methylthiolan-3-yl-S-S-tert-butyl + tert-Butanethiol

Oxidation Pathways of the Thiol and Endocyclic Thioether in this compound

The this compound molecule contains two sulfur atoms at different oxidation states, both of which are susceptible to oxidation. The exocyclic thiol (-SH) is in the -2 oxidation state, while the endocyclic thioether (-S-) is also in the -2 state. They exhibit distinct reactivity towards oxidizing agents. libretexts.orglibretexts.org

Oxidation of the Thiol Group: The thiol group can be oxidized to several different products depending on the strength and stoichiometry of the oxidizing agent. libretexts.org

Disulfide Formation : Mild oxidizing agents, such as iodine (I₂), air, or dimethyl sulfoxide (DMSO), typically convert thiols to disulfides. masterorganicchemistry.comlibretexts.orgrsc.org This reaction involves the formation of a sulfur-sulfur bond, linking two molecules of the parent thiol. youtube.com

Sulfenic, Sulfinic, and Sulfonic Acids : Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), peroxyacids (e.g., m-CPBA), or potassium permanganate (B83412) (KMnO₄), can further oxidize the thiol. masterorganicchemistry.com The sequential oxidation products are sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and finally sulfonic acids (R-SO₃H), which represent progressively higher oxidation states of sulfur. organic-chemistry.org

Oxidation of the Endocyclic Thioether: The thioether within the thiolane ring can also be oxidized. This reaction typically does not affect the carbon skeleton.

Sulfoxide and Sulfone Formation : Common oxidizing agents like hydrogen peroxide or peroxyacids will oxidize the thioether first to a sulfoxide (R₂SO) and, upon further oxidation, to a sulfone (R₂SO₂). libretexts.orgnih.govrsc.org The selective oxidation to the sulfoxide level can often be achieved by controlling the reaction conditions and the stoichiometry of the oxidant. organic-chemistry.orgacs.org

Table 6: Oxidation Products of this compound

Oxidizing Agent Functional Group Targeted Primary Product
I₂, air (mild) Thiol (-SH) Bis(4-methylthiolan-3-yl) disulfide
H₂O₂ (1 equiv.) Thioether (-S-) 4-Methyl-3-mercaptothiolane 1-oxide
H₂O₂ (excess) Thiol & Thioether 4-Methylthiolane-3-sulfonic acid 1,1-dioxide
m-CPBA (1 equiv.) Thioether (-S-) 4-Methyl-3-mercaptothiolane 1-oxide
m-CPBA (excess) Thiol & Thioether 4-Methylthiolane-3-sulfonic acid 1,1-dioxide
KMnO₄ (strong) Thiol & Thioether 4-Methylthiolane-3-sulfonic acid 1,1-dioxide
Two-Electron Oxidation Mechanisms to Disulfides via Sulfenic Acid Intermediates

The oxidation of thiols to disulfides is a fundamental reaction in sulfur chemistry. For this compound, this process would involve a two-electron oxidation, proceeding through a highly reactive sulfenic acid intermediate.

The initial step is the oxidation of the thiol group (-SH) of this compound to a sulfenic acid (-SOH). This transformation is a two-electron oxidation process. Sulfenic acids are generally unstable and serve as transient intermediates in thiol oxidation. wikipedia.org

The formed sulfenic acid is electrophilic and readily reacts with a second molecule of this compound, which acts as a nucleophile. This condensation reaction yields the corresponding disulfide and a molecule of water. This pathway is a common mechanism for the formation of symmetrical disulfides from thiols. nist.govresearchgate.net

Table 1: Key Steps in Two-Electron Oxidation of this compound

StepReactantsIntermediate/ProductDescription
1This compound + Oxidant4-Methylthiolane-3-sulfenic acidTwo-electron oxidation of the thiol group.
24-Methylthiolane-3-sulfenic acid + this compoundBis(4-methylthiolan-3-yl) disulfide + WaterCondensation reaction between the sulfenic acid and a thiol.
One-Electron Oxidation Mechanisms and Thiyl Radical Formation

Alternatively, the oxidation of this compound can proceed via a one-electron pathway, leading to the formation of a thiyl radical. Thiyl radicals are key intermediates in many radical-mediated reactions involving sulfur compounds. nih.govprepchem.com

The one-electron oxidation of the thiol group results in the formation of a 4-methylthiolane-3-thiyl radical (RS•). This can be initiated by various radical initiators or high-energy processes. researchgate.net Thiyl radicals are highly reactive species. nih.gov

Two of these thiyl radicals can then combine in a radical-radical coupling reaction to form the corresponding disulfide, Bis(4-methylthiolan-3-yl) disulfide. This is a common fate for thiyl radicals and represents a pathway for disulfide formation under radical conditions. nih.gov

Table 2: One-Electron Oxidation and Thiyl Radical Pathway

StepReactantIntermediateProduct
1This compound4-Methylthiolane-3-thiyl radicalOne-electron oxidation.
22 x 4-Methylthiolane-3-thiyl radical-Bis(4-methylthiolan-3-yl) disulfide
Sequential Oxidation to Sulfinic and Sulfonic Acids

Further oxidation of the sulfur atom in this compound can occur, leading to the formation of sulfinic and sulfonic acids. This sequential oxidation represents a higher degree of oxidation of the thiol group.

The sulfenic acid intermediate, formed from the initial two-electron oxidation of the thiol, can undergo further oxidation to yield a sulfinic acid (-SO₂H). googleapis.comresearchgate.netmdpi.com This step involves the addition of another oxygen atom to the sulfur.

The sulfinic acid can then be oxidized further to a sulfonic acid (-SO₃H), which is the most stable oxidation state of the sulfur in this series. googleapis.commdpi.com Each step in this sequence represents a two-electron oxidation.

Table 3: Sequential Oxidation Products of this compound

Oxidation StateCompound NameChemical Formula (Functional Group)
ThiolThis compound-SH
Sulfenic Acid4-Methylthiolane-3-sulfenic acid-SOH
Sulfinic Acid4-Methylthiolane-3-sulfinic acid-SO₂H
Sulfonic Acid4-Methylthiolane-3-sulfonic acid-SO₃H

Degradation and Cleavage Reactions of this compound Adducts

Retro-Michael Type Additions of Thiol Adducts

Thiol adducts, formed through the Michael addition of a thiol to an α,β-unsaturated carbonyl compound, can undergo a retro-Michael reaction. This reaction is essentially the reverse of the Michael addition and results in the cleavage of the carbon-sulfur bond formed during the addition. For an adduct of this compound, this reversibility would depend on the stability of the adduct and the reaction conditions. nih.gov The equilibrium of this reaction can be influenced by factors such as pH and the nature of the Michael acceptor.

Desulfurization Reactions for Nucleophilic Substitution

The thiol group of this compound can be removed through desulfurization reactions. This process involves the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond or another functional group. Desulfurization can be achieved using various reagents, such as Raney nickel, or through multi-step processes that activate the thiol group for nucleophilic substitution. This allows for the conversion of the thiol into other functional groups, providing a route for further chemical modification.

Thermal and Biotransformational Degradation Pathways

While specific data on the thermal and biotransformational degradation of this compound is not available, general principles suggest potential pathways. Thermally, thiols can undergo desulfurization or decomposition, particularly at elevated temperatures. Biotransformation of thiols in biological systems often involves enzymatic processes such as oxidation, methylation, or conjugation to form more water-soluble compounds for excretion. These pathways are crucial for the metabolism and detoxification of thiol-containing compounds.

Detailed Mechanistic Investigations of this compound Reactions

Although no specific mechanistic studies have been published for this compound, the mechanisms of its reactions can be inferred from the extensive research on the reactivity of other thiols. The key reactions of thiols, and thus likely for this compound, include nucleophilic substitution, Michael addition, and radical-mediated additions.

Nucleophilic Substitution Reactions

The thiol group of this compound is acidic and can be deprotonated by a base to form a thiolate anion. This thiolate is a soft and highly effective nucleophile that can participate in SN2 reactions with various electrophiles, such as alkyl halides, to form sulfides (thioethers). The mechanism involves the backside attack of the thiolate nucleophile on the electrophilic carbon atom, leading to the displacement of a leaving group and inversion of stereochemistry if the carbon is chiral.

The choice of solvent, initiator, and the nature of the thiol itself can influence whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism. rsc.org

Illustrative Data for Thiol-Maleimide Reactions

The following table presents computational data on the influence of different initiators on the reaction barriers for the reaction of methanethiol (B179389) with N-methylmaleimide, illustrating the effect of the catalyst on the reaction mechanism.

InitiatorMechanismActivation Energy (kcal/mol)
EthylamineBase-initiated10.5
DiethylamineBase-initiated11.2
TriethylamineBase-initiated12.8
DimethylphenylphosphineNucleophile-initiated8.9
Note: This data is for the reaction of methanethiol and N-methylmaleimide and serves as an illustrative example of how catalysts can influence thiol reaction mechanisms. rsc.org

Michael Addition Reactions

In the presence of a base, this compound can act as a nucleophile in a Michael (conjugate) addition reaction with α,β-unsaturated carbonyl compounds. The reaction is initiated by the deprotonation of the thiol to form the more nucleophilic thiolate. The thiolate then adds to the β-carbon of the unsaturated system, forming an enolate intermediate. This enolate is subsequently protonated to yield the final 1,4-addition product. researchgate.netnih.gov

Computational studies on the addition of thiols to Michael acceptors have revealed that the reaction can proceed through different mechanistic pathways, including a direct 1,4-addition or a stepwise process involving proton transfer. researchgate.netnih.gov The presence of a base catalyst is often crucial for the reaction to proceed at a reasonable rate. nih.gov

Thiol-Ene Radical Addition

The thiol-ene reaction is a powerful method for the formation of carbon-sulfur bonds and proceeds via an anti-Markovnikov addition. wikipedia.org This reaction can be initiated by radical initiators or photochemically. The mechanism involves the following steps:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol (R-SH), generating a thiyl radical (RS•).

Propagation: The thiyl radical adds to an alkene at the less substituted carbon, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product. This regenerated thiyl radical can then participate in another cycle.

This free-radical chain reaction is highly efficient and stereoselective. wikipedia.org

Illustrative Findings on Thiol-Michael Reactions

Research into the selectivity of thiol-Michael reactions has provided valuable insights into how reaction conditions can direct the outcome. The choice of catalyst can significantly influence the reactivity and selectivity when multiple thiols or Michael acceptors are present.

CatalystAcceptor 1 ReactivityAcceptor 2 Reactivity
TriethylamineHighModerate
DBUVery HighHigh
DimethylphenylphosphineModerateHigh
Note: This table provides a qualitative illustration of how different catalysts can influence the relative reactivity of different Michael acceptors in a competitive reaction with a thiol. This is based on general findings in the field and not specific to this compound.

Advanced Spectroscopic and Analytical Methodologies for Research on 4 Methylthiolane 3 Thiol

Mass Spectrometry Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) stands as a powerful tool in the analytical arsenal (B13267) for the study of 4-Methylthiolane-3-thiol, providing critical information on its molecular weight and structure. Various ionization and analysis techniques can be employed, each offering unique advantages for the characterization and quantification of this compound.

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation of the analyte molecule. nih.govuni-saarland.de The resulting mass spectrum is a unique fingerprint, characterized by a series of fragment ions that can be used to deduce the original structure. nih.gov For this compound, the fragmentation pattern would be predicted based on the stability of the resulting carbocations and radical cations.

Key fragmentation pathways for this compound under EI would likely involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the sulfur atoms is a common fragmentation pathway for thiols and sulfides.

Loss of the thiol group: Cleavage of the C-SH bond, leading to the loss of a sulfhydryl radical.

Ring opening: Fragmentation of the thiolane ring structure.

Loss of the methyl group: Cleavage of the C-CH3 bond.

A hypothetical fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are presented in the table below.

Fragment Ion Proposed Structure m/z Significance
[M]+•C5H10S2+•134Molecular Ion
[M-SH]+C5H9S+101Loss of the thiol group
[M-CH3]+C4H7S2+119Loss of the methyl group
[M-C2H4S]+C3H6S+•74Ring fragmentation and rearrangement

This table is a hypothetical representation of a possible fragmentation pattern and is intended for illustrative purposes.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable technique for the analysis of thiols within complex biological or environmental samples. nih.gov This method combines the superior separation capabilities of HPLC with the sensitive and selective detection of MS. nih.gov For the analysis of this compound, a reversed-phase HPLC column would likely be employed to separate it from other components in the matrix. nih.gov The eluent from the HPLC is then introduced into the mass spectrometer for detection.

The choice of ionization source is critical for successful HPLC-MS analysis. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically preferred as they minimize fragmentation and preserve the molecular ion, which is crucial for quantification. nih.gov A tandem mass spectrometry (MS/MS) approach can provide even greater selectivity and sensitivity, allowing for the quantification of trace levels of this compound. nih.gov

Given the volatile nature of many thiols, direct analysis by LC-ESI-MS can be challenging. nih.gov To overcome this, a derivatization step is often employed to convert the volatile thiol into a less volatile and more easily ionizable derivative. nih.govunimi.it This approach not only improves chromatographic behavior and ionization efficiency but also enhances the stability of the analyte. nih.gov

For this compound, derivatization could be achieved using various reagents that specifically react with the thiol group. The resulting derivative can then be readily analyzed by LC-ESI-MS. nih.gov ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds, making it ideal for the detection of these thiol derivatives. metwarebio.com This method offers high sensitivity and specificity for the quantification of volatile thiols in a variety of samples. nih.gov

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nist.govjeol.comojp.gov This technique is particularly useful for the high-throughput screening of samples for the presence of this compound. bruker.com

In DART-MS, a heated stream of metastable gas (typically helium or nitrogen) is directed at the sample, causing the desorption and ionization of the analyte molecules. nih.gov The ionized molecules are then drawn into the mass spectrometer for analysis. nist.gov DART is a soft ionization method, typically producing protonated molecules [M+H]+, which simplifies the resulting mass spectra and facilitates compound identification. ojp.gov This technique has been successfully applied to the analysis of a wide range of compounds, including organosulfur compounds. digitellinc.com

Technique Ionization Principle Sample Preparation Throughput Primary Application for this compound
EI-MS High-energy electron beamVolatilization requiredModerateStructural elucidation via fragmentation patterns
HPLC-MS Soft ionization (e.g., ESI, APCI)Liquid sample, often with extraction and cleanupLow to ModerateQuantification in complex mixtures
LC-ESI-MS Electrospray of a liquid sampleDerivatization for volatile thiolsLow to ModerateSensitive quantification of volatile thiol derivatives
DART-MS Gas-phase ionization by excited-state speciesMinimal to noneHighRapid screening and characterization

Chromatographic Method Development for the Detection and Quantification of this compound

Chromatographic techniques are fundamental for the separation of this compound from interfering compounds in a sample matrix prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive and selective method for the quantification of thiols. diva-portal.orgnih.gov Since thiols are not naturally fluorescent, a pre-column derivatization step is necessary to attach a fluorescent tag to the thiol group. diva-portal.org This process significantly enhances the sensitivity of the detection. mdpi.com

A variety of fluorescent derivatization reagents are available that react specifically with thiols. mdpi.comresearchgate.net The choice of reagent will depend on factors such as reaction kinetics, stability of the derivative, and the excitation and emission wavelengths of the fluorophore. diva-portal.org Once derivatized, the fluorescently labeled this compound can be separated from other sample components using a reversed-phase HPLC column. nih.gov The eluting derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity. semanticscholar.org

Derivatization Reagent Class Example Reagent Excitation Wavelength (nm) Emission Wavelength (nm) Key Features
MaleimidesN-(1-pyrenyl)maleimide~340~380 and ~400High quantum yield, but can be susceptible to hydrolysis.
BenzofurazansAmmonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F)~385~515Stable derivatives, commonly used for biological thiols. nih.gov
Coumarins3-(4-Carboxyphenyl)-7-(diethylamino)-2H-1-benzopyran-2-one~400~470Good photostability and high fluorescence intensity.

The specific wavelengths can vary depending on the solvent and the specific thiol derivative.

Derivatization Strategies for Enhanced Detectability (e.g., S-bimanyl, 4,4'-dithiodipyridine)

The quantification of low-molecular-weight thiols like this compound in complex research matrices often presents analytical challenges due to their low concentration, high reactivity, and poor detectability by common analytical techniques. Chemical derivatization is a crucial strategy employed to overcome these limitations. This process involves reacting the thiol group with a specific reagent to form a stable derivative that possesses enhanced properties for detection, typically by spectrophotometry or fluorometry.

Monobromobimane (B13751) (as an S-bimanyl reagent)

Bimane-based reagents, such as monobromobimane (mBBr), are widely used for the fluorescent labeling of thiols. The reaction proceeds via nucleophilic substitution, where the thiol group of this compound attacks the electrophilic carbon of mBBr, displacing the bromide ion. This forms a stable, highly fluorescent thioether derivative. mdpi.comresearchgate.net The derivatization is typically carried out under alkaline conditions (pH ~8-9.5) to ensure the thiol is in its more nucleophilic thiolate form. mdpi.com The resulting bimane-adduct exhibits strong fluorescence with excitation and emission maxima typically around 380 nm and 470-490 nm, respectively, allowing for highly sensitive detection using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. mdpi.comresearchgate.net This method allows for the quantification of thiols at picomole levels. researchgate.net

4,4'-Dithiodipyridine

4,4'-Dithiodipyridine (DTDP), also known as 4-DPS, is a chromogenic reagent used for the spectrophotometric quantification of thiols. The reaction is a thiol-disulfide exchange. The thiol group of this compound reacts with the disulfide bond of DTDP. This reaction releases one molecule of 4-thiopyridone (4-TP) for each molecule of thiol. The resulting 4-TP is a strong chromophore that absorbs intensely in the UV region, with a maximum absorbance typically around 324 nm. A key advantage of DTDP is that the absorbance of the 4-thiopyridone product is stable and pH-independent over a wide range, allowing for reliable quantification even in acidic conditions.

The table below summarizes the key characteristics of these two derivatization strategies for this compound.

FeatureMonobromobimane (mBBr)4,4'-Dithiodipyridine (DTDP)
Reaction Type Nucleophilic SubstitutionThiol-Disulfide Exchange
Functional Group Formed ThioetherMixed Disulfide
Detection Method Fluorescence Spectroscopy (HPLC-FLD)UV-Vis Spectrophotometry
Typical Wavelength Excitation: ~380 nm, Emission: ~480 nm~324 nm
Primary Advantage High Sensitivity (picomole to femtomole levels)Robustness, Wide pH range
Optimal pH Alkaline (pH 8.0 - 9.5)Broadly applicable

Method Validation Protocols for Robust Thiol Quantification in Research Matrices

To ensure that an analytical method for quantifying this compound is reliable, accurate, and reproducible, it must undergo a rigorous validation process. Method validation establishes through documented evidence that the performance characteristics of the method are suitable for its intended application. wjarr.comglobalresearchonline.net The key parameters for validation are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). globalresearchonline.net

A validation protocol for a derivatization-based HPLC method for this compound would include the following parameters:

Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest. It is assessed by analyzing blank matrix samples, placebo samples (matrix without the analyte), and spiked samples to demonstrate the absence of interfering peaks at the retention time of the derivatized this compound. demarcheiso17025.com

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. wjarr.com This is determined by analyzing a series of standards at different concentrations (e.g., 6 levels). The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. demarcheiso17025.com A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥ 0.999. demarcheiso17025.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed through recovery studies by spiking a blank matrix with known concentrations of this compound (e.g., at three levels: low, medium, and high). The percentage recovery is then calculated. wjarr.com

Precision: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is determined by performing multiple analyses (e.g., 6 replicates) of the same sample. demarcheiso17025.com

Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. globalresearchonline.net Precision is reported as the relative standard deviation (RSD). For assays of major components, an RSD of ≤ 2% is often required. demarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. wjarr.com These are often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ. wjarr.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, derivatization time). This provides an indication of its reliability during normal usage. globalresearchonline.net

The table below presents hypothetical acceptance criteria for the validation of an HPLC method for this compound.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Range e.g., 1 - 100 µM
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0%
Limit of Detection (LOD) S/N ratio ≥ 3:1
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1
Robustness % RSD of results should be within specified limits after minor parameter changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of molecules like this compound. auremn.org.brnih.gov The five-membered thiolane ring is not planar and exists in puckered conformations, typically envelope or twist forms, which interconvert rapidly at room temperature. hhu.de The positions of the methyl and thiol substituents (axial or equatorial) are determined by the ring's conformation.

¹H NMR spectroscopy provides critical information through chemical shifts (δ) and spin-spin coupling constants (J). The chemical shifts of the protons on the ring are sensitive to their stereochemical environment. For instance, axial and equatorial protons typically have different chemical shifts. The vicinal coupling constants (³JHH) between adjacent protons are particularly informative for conformational analysis, as their magnitude is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. mdpi.com By analyzing the coupling patterns and magnitudes, the preferred conformation of the thiolane ring and the relative orientation of the substituents can be deduced. hhu.de

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom, confirming the carbon skeleton and the presence of substituents. olemiss.edu Advanced 2D NMR techniques are essential for definitive assignments:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which helps in assigning quaternary carbons and piecing together molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other (< 5 Å), providing definitive evidence for the relative stereochemistry, such as distinguishing between cis and trans isomers by observing which protons are on the same face of the ring. datapdf.com

The following table shows hypothetical ¹H NMR data for a possible conformer of this compound, illustrating how coupling constants can infer stereochemistry.

ProtonHypothetical Chemical Shift (δ, ppm)Hypothetical MultiplicityHypothetical Coupling Constants (J, Hz)Inferred Information
H3 (on C with SH)3.50ddd³J(H3-H2a) = 9.5, ³J(H3-H2b) = 4.0, ³J(H3-H4) = 8.0Axial proton with one axial-axial and two axial-equatorial couplings.
H4 (on C with CH₃)2.10m-Complex multiplicity due to couplings with H3 and H5 protons.
CH₃1.25d³J(CH₃-H4) = 7.0Doublet confirms proximity to a single proton (H4).
SH1.80d³J(SH-H3) = 5.0Coupling to H3 confirms the thiol group position.

X-ray Atomic Spectroscopy (XAS) for Chemical Speciation and Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local electronic and geometric structure of a specific atom within a molecule. nih.gov For sulfur-containing compounds like this compound, Sulfur K-edge XAS is particularly valuable for determining the chemical speciation (i.e., the functional group) and the formal oxidation state of the sulfur atoms in situ. pnas.org

The technique involves irradiating the sample with X-rays of tunable energy. When the X-ray energy matches the binding energy of a core electron (the 1s electron for the K-edge), the electron is excited to unoccupied orbitals, causing a sharp increase in X-ray absorption. This absorption edge occurs at a characteristic energy that is highly sensitive to the oxidation state of the absorbing atom; higher oxidation states shift the edge to higher energies. researchgate.net

The region near the absorption edge, known as the X-ray Absorption Near-Edge Structure (XANES), contains features that serve as a fingerprint for the specific chemical environment of the sulfur atom. rsc.org this compound contains two distinct sulfur atoms: a thiol (-SH) and a thioether (C-S-C in the ring). These two functional groups can be distinguished by S K-edge XANES. pnas.org

Thiol Sulfur (-SH): The main absorption peak for a thiol is typically associated with the S 1s → σ*(S-C) transition.

Thioether Sulfur (C-S-C): The main absorption peak for a thioether also corresponds to an S 1s → σ*(S-C) transition, but its energy and intensity can differ slightly from that of a thiol, reflecting the different bonding environment. pnas.org

By comparing the XAS spectrum of a sample containing this compound to the spectra of reference compounds with known sulfur functional groups (e.g., cysteine for a thiol, methionine for a thioether), the presence and integrity of both the thiol and thioether moieties can be confirmed. pnas.org This technique is especially useful for verifying that the thiol group has not been oxidized to a disulfide, sulfoxide (B87167), or other higher oxidation state species, as these forms have distinctly different and well-separated absorption edge energies. nih.gov

The table below provides typical S K-edge absorption maximum energies for various sulfur functional groups, illustrating the ability of XAS to determine chemical speciation and oxidation state.

Sulfur Functional GroupFormal Oxidation StateTypical S K-edge Peak Energy (eV)
Thiol / Thioether -2~2472 - 2473
Disulfide-1~2470 (σ* S-S) & ~2473 (σ* S-C)
Sulfoxide0~2474
Sulfone+4~2480
Sulfonic Acid+6~2481
Sulfate+6~2482

Computational Chemistry and Theoretical Modeling of 4 Methylthiolane 3 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-Methylthiolane-3-thiol. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For a thiol-containing compound like this compound, the HOMO is often localized on the sulfur atom of the thiol group, making it a primary site for electrophilic attack.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps highlight electron-rich regions (negative potential), such as the lone pairs on the sulfur atoms, and electron-poor regions (positive potential), typically around hydrogen atoms. This information is vital for predicting how the molecule will interact with other reagents. nih.gov

Reactivity descriptors, such as Fukui functions, can be derived from quantum chemical calculations to predict the most likely sites for nucleophilic and electrophilic attack with greater precision. For instance, in thiol-Michael reactions, DFT analysis can reveal the charge transfer from the thiol nucleophile to the reactant in the transition state. nih.gov These predictive models are valuable for understanding the reactivity of thiols with various electrophiles. nih.govresearchgate.net

ParameterPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates nucleophilic character, localized on the thiol sulfur.
LUMO Energy+1.2 eVRelates to electrophilic character and ability to accept electrons.
HOMO-LUMO Gap7.7 eVCorrelates with chemical stability and low reactivity.
Dipole Moment1.8 DIndicates molecular polarity, affecting solubility and intermolecular forces.
Mulliken Charge on Thiol S-0.15 eShows the electron-rich nature of the thiol sulfur, a likely site for reaction.
Mulliken Charge on Thiol H+0.20 eHighlights the acidity of the thiol proton.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for studying the conformational landscape and intermolecular interactions of this compound. semanticscholar.org

MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically exploring different bond rotations and ring puckering, MM can identify stable low-energy conformations. For a substituted five-membered ring like thiolane, the ring is not planar and can adopt conformations such as the "envelope" and "twist" forms. The methyl and thiol substituents can exist in various pseudo-axial and pseudo-equatorial positions, and MM can predict the relative energies of these conformers.

MD simulations build upon MM by solving Newton's equations of motion for the atoms in the molecule over time, providing a dynamic view of its behavior. rsc.orgnih.gov An MD simulation can show how this compound moves, vibrates, and changes conformation in different environments (e.g., in a solvent or interacting with a surface). This is crucial for understanding how the molecule explores its conformational space and how it interacts with other molecules, such as substrates in a biological system or reactants in a solution. nih.gov For example, MD can be used to calculate the solvent-accessible surface area (SASA), which provides insight into how different parts of the molecule are exposed to the solvent. mdpi.com

Simulation ParameterTypical Value/MethodPurpose
Force FieldGAFF, AMBERProvides classical potentials for atomic interactions.
Solvent ModelTIP3P (Explicit Water)Simulates the effect of an aqueous environment.
Simulation Time100 nsAllows for sufficient sampling of conformational space. nih.gov
Temperature300 KSimulates behavior at room temperature. nih.gov
Pressure1 barSimulates behavior at standard atmospheric pressure. nih.gov
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.

Theoretical Studies of Reaction Kinetics and Thermodynamics for Thiol Transformations

Computational chemistry provides powerful tools to study the kinetics and thermodynamics of chemical reactions involving this compound. Thiol groups are known to undergo a variety of transformations, including oxidation (to disulfides, sulfenic acids, etc.), deprotonation, and nucleophilic additions.

Kinetic studies involve calculating the potential energy surface for a reaction, which maps the energy of the system as it proceeds from reactants to products. The highest point on this surface is the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). A lower activation energy corresponds to a faster reaction rate. nih.gov By computing these barriers for different possible reaction pathways, chemists can predict which reactions are most likely to occur and at what rate. rsc.orgbiorxiv.org

ReactionPropertyPredicted Value (Illustrative)Interpretation
Thiol Deprotonation pKa~10.5Acidity of the thiol proton.
ΔG (Deprotonation)+60 kJ/molEnergy required to remove the proton in the gas phase.
Disulfide Formation (Oxidation) ΔH (Reaction)-25 kJ/molExothermic reaction, thermodynamically favorable.
ΔG‡ (Activation Energy)+80 kJ/molKinetic barrier for the uncatalyzed reaction.
Thiol-Ene Addition ΔH (Reaction)-50 kJ/molHighly exothermic, characteristic of "click" reactions. wikipedia.org
ΔG‡ (Activation Energy)+45 kJ/molRelatively low barrier, indicating a facile reaction.

Conformational Analysis and Stereochemical Predictions of Substituted Thiolanes

The this compound molecule contains two stereocenters (at C3 and C4), meaning it can exist as different stereoisomers. Specifically, there are cis and trans diastereomers, each of which exists as a pair of enantiomers. The five-membered thiolane ring is not planar and adopts puckered conformations, typically described as envelope (Cₛ symmetry) or twist (C₂ symmetry) forms.

Computational conformational analysis can predict the most stable arrangement of the atoms in each stereoisomer. nih.gov The relative positions of the methyl and thiol groups (pseudo-axial or pseudo-equatorial) significantly impact the molecule's stability due to steric strain and other non-covalent interactions. libretexts.orgiscnagpur.ac.in

For example, in the trans isomer, one substituent will likely be in a pseudo-axial position while the other is pseudo-equatorial. In the cis isomer, both substituents could be pseudo-axial or both pseudo-equatorial. Computational methods can calculate the relative energies of all possible conformers to determine the most populated state at a given temperature. Generally, conformers that minimize steric hindrance by placing larger groups in pseudo-equatorial positions are more stable. egyankosh.ac.in

IsomerConformationSubstituent PositionsRelative Energy (kJ/mol)Predicted Population (298 K)
transEnvelope3-SH (eq), 4-Me (ax)0.0~75%
transEnvelope3-SH (ax), 4-Me (eq)1.2~20%
cisEnvelope3-SH (eq), 4-Me (eq)3.5~4%
cisEnvelope3-SH (ax), 4-Me (ax)8.0<1%

Note: (ax) refers to pseudo-axial and (eq) to pseudo-equatorial positions. Energies are illustrative.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Theoretical calculations are a valuable aid in the interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By calculating these properties for a proposed structure, a direct comparison can be made with experimental data to confirm or refine the structural assignment.

Quantum chemical methods, such as DFT using specific functionals and basis sets, can accurately predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov The calculations provide shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., TMS). This is particularly useful for distinguishing between different stereoisomers, as the local electronic environment, and thus the chemical shift, of a nucleus can vary significantly between, for example, a cis and a trans isomer. nih.gov

Similarly, the vibrational frequencies and intensities of a molecule can be calculated, which correspond to the peaks in an IR spectrum. Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., S-H stretch, C-H bend). This allows for a confident assignment of the absorption bands in an experimental IR spectrum.

ParameterPredicted Value (Illustrative)Experimental Correlation
¹H NMR
δ (SH)1.5 ppmChemical shift of the thiol proton.
δ (CH-S)3.2 ppmChemical shift of the proton on the carbon bearing the thiol.
δ (CH₃)1.1 ppmChemical shift of the methyl group protons.
¹³C NMR
δ (C-SH)45 ppmChemical shift of the carbon atom bonded to the thiol group.
δ (C-CH₃)38 ppmChemical shift of the carbon atom bonded to the methyl group.
IR Spectroscopy
ν (S-H stretch)2550 cm⁻¹Characteristic weak absorption for thiols.
ν (C-S stretch)650 cm⁻¹Absorption related to the carbon-sulfur bond.
ν (C-H stretch)2850-2960 cm⁻¹Characteristic absorptions for alkyl C-H bonds.

Application in Reaction Mechanism Elucidation and Transition State Analysis

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface, researchers can trace the lowest energy path from reactants to products, identifying all intermediates and transition states along the way. rsc.org

For a reaction involving this compound, such as its nucleophilic attack on an electrophile, calculations can determine the structure of the transition state. nih.gov Analysis of the transition state geometry provides crucial insights into the reaction mechanism. For instance, it can reveal which bonds are breaking and forming and the degree to which they have done so. The imaginary vibrational frequency associated with the transition state corresponds to the motion of the atoms along the reaction coordinate, confirming that it is a true saddle point connecting reactants and products.

These methods allow for the comparison of different proposed mechanisms. For example, in a base-catalyzed thiol-Michael addition, calculations can distinguish between a concerted and a stepwise mechanism by comparing the activation energies of the respective transition states. nih.gov This level of detail helps rationalize experimental observations and predict how changes in the substrate or reaction conditions will affect the outcome of the reaction. nih.gov

Reaction StepSpeciesRelative Energy (kJ/mol)Description
1Reactants + Base0Starting materials in solution.
2Transition State 1 (Deprotonation)+25Proton transfer from thiol to base.
3Thiolate Intermediate-10Formation of the reactive nucleophile.
4Transition State 2 (C-S bond formation)+55Nucleophilic attack on the electrophile.
5Adduct Intermediate-40Formation of the initial product.
6Products-65Final, stable products after workup.

Biochemical and Biological Interactions of 4 Methylthiolane 3 Thiol at the Molecular Level

Enzymatic Pathways Involving Thiolane-Containing Compounds

Cysteine-S-conjugate β-lyases (C-S lyases) are a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play a critical role in the metabolism of cysteine S-conjugates. nih.govnih.gov These enzymes catalyze the cleavage of the carbon-sulfur (C-S) bond in a variety of L-cysteine-S-conjugates, leading to the formation of a thiol, pyruvate (B1213749), and ammonia. creative-enzymes.com This enzymatic action is a key mechanism for the release of volatile thiols from their non-volatile precursors. In the context of thiolane-containing compounds, C-S lyase activity is instrumental in liberating the free thiol, which may then participate in various biological activities or contribute to the aroma profile of certain foods and beverages. mdpi.com

The general reaction catalyzed by cysteine-S-conjugate β-lyase is as follows: An L-cysteine-S-conjugate + H₂O → a thiol + NH₃ + pyruvate creative-enzymes.com

This reaction proceeds through a β-elimination mechanism, where the enzyme facilitates the removal of the cysteine group, resulting in the release of the corresponding thiol. nih.gov While direct studies on 4-Methylthiolane-3-thiol are limited, the established role of C-S lyases in releasing structurally similar thiols suggests a parallel pathway for its liberation from potential cysteine conjugates in biological systems. mdpi.comresearchgate.net

The biosynthesis of certain thiols can originate from the interaction between cysteine and aldehydes. researchgate.net Thiol compounds can be generated from an aldehyde via conjugation to cysteine, which can then be further biotransformed by microbial activity, such as that of yeast. researchgate.netresearchgate.net This process involves the formation of a thiazolidine (B150603) intermediate, which can then be acted upon by enzymes to release the free thiol.

For instance, baker's yeast has demonstrated the capacity to transform cysteine-aldehyde conjugates into various thiols, including 2-furfurylthiol and benzylthiol, from their respective cysteine-furfural and cysteine-benzaldehyde conjugates. researchgate.net This biotransformation is influenced by factors such as pH and the presence of oxygen. researchgate.net It is plausible that a similar biosynthetic pathway could involve a precursor aldehyde that conjugates with cysteine to ultimately form this compound, which would then be released through enzymatic action, potentially involving C-S lyases. researchgate.net

Non-Enzymatic Molecular Interactions of Thiolanes

Thiol-disulfide exchange reactions are fundamental to many biological processes, including protein folding, redox signaling, and antioxidant defense. rsc.org The thiol group of this compound can participate in such exchange reactions with endogenous biological thiols like glutathione (B108866) (GSH). nih.gov In these reactions, a thiolate anion acts as a nucleophile, attacking a disulfide bond and forming a new disulfide bond, thereby releasing a different thiol. rsc.org

The general scheme for a thiol-disulfide exchange reaction is: R¹-S-S-R² + R³-SH ⇌ R¹-S-S-R³ + R²-SH

The equilibrium of this reaction is dependent on the relative concentrations and reduction potentials of the participating thiols. rsc.org Such reactions with endogenous thiols could modulate the biological activity of this compound and influence the cellular thiol-disulfide balance. While this is a general reactivity for thiols, specific studies on this compound's participation in these reactions are not extensively documented.

The nucleophilic nature of the thiol group in this compound makes it reactive towards various electrophiles present in biological systems, including epoxides. nih.gov Epoxides are three-membered cyclic ethers that are susceptible to ring-opening reactions by nucleophiles. mdpi.com The reaction of a thiol with an epoxide results in the formation of a β-hydroxy thioether.

This reactivity is significant as epoxides are found in various natural products and can also be formed metabolically from endogenous and exogenous compounds. mdpi.com The reaction of this compound with such electrophiles could represent a detoxification pathway or a mechanism of biological action. For example, the reaction of thiols with 2,3-epoxy-1,4-naphthoquinones can lead to the generation of reactive oxygen species (ROS). researchgate.net

Involvement in Cellular Redox Homeostasis and Oxidative Stress Response Mechanisms

Thiols are central to maintaining cellular redox homeostasis, acting as antioxidants and participating in redox signaling pathways. nih.govnih.gov The thiol group of this compound can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative damage. nih.gov

Interactive Data Table: Summary of Biochemical Interactions

Interaction TypeInteracting MoleculesPotential Outcome
Enzymatic Cysteine-S-conjugates, Cysteine-S-conjugate β-lyaseRelease of free this compound
Cysteine-aldehyde conjugates, Yeast enzymesBiosynthesis of this compound
Non-Enzymatic Endogenous thiols (e.g., Glutathione), DisulfidesModulation of cellular thiol-disulfide balance
Epoxides, ElectrophilesFormation of thioether adducts, potential detoxification or bioactivation
Redox Homeostasis Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS)Neutralization of oxidants, protection against oxidative stress

Formation Pathways of Thiolane Derivatives in Natural Product Systems (e.g., Allium Species)

The characteristic flavors and aromas of plants from the Allium genus, such as garlic and onions, are attributed to a complex array of sulfur-containing organic compounds. Thiolane derivatives, including this compound, are among the numerous compounds that arise from intricate biochemical transformations within these plants, particularly when their tissues are disrupted.

The biosynthesis of thiolane derivatives in Allium species originates from a class of non-volatile, sulfur-containing amino acid derivatives known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). nih.gov These precursors are odorless and are compartmentalized within the plant's cells. The specific ACSO present varies between different Allium species, contributing to their unique flavor profiles. For instance, alliin (S-allyl-L-cysteine sulfoxide) is predominant in garlic, while isoalliin (S-(1-propenyl)-L-cysteine sulfoxide) is the major precursor in onions.

The key event initiating the formation of a cascade of volatile sulfur compounds is the disruption of the plant tissue, which brings the ACSOs into contact with the enzyme alliinase (EC 4.4.1.4). nih.gov Alliinase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the cleavage of the C-S bond in ACSOs, leading to the formation of pyruvate, ammonia, and highly reactive sulfenic acids (alk(en)ylsulfenic acids). nih.govresearchgate.net

The biotransformation process can be summarized in the following table:

Precursor Compound (ACSO)Allium Species ExampleEnzymePrimary Product (Sulfenic Acid)
Alliin (S-allyl-L-cysteine sulfoxide)Garlic (Allium sativum)Alliinase2-Propenesulfenic acid
Isoalliin (S-(1-propenyl)-L-cysteine sulfoxide)Onion (Allium cepa)Alliinase1-Propenesulfenic acid
Methiin (S-methyl-L-cysteine sulfoxide)Various Allium speciesAlliinaseMethanesulfenic acid

The sulfenic acids generated from the action of alliinase are highly unstable and transient intermediates. nih.gov They readily undergo spontaneous self-condensation reactions to form thiosulfinates. For example, two molecules of 2-propenesulfenic acid condense to form allicin (diallyl thiosulfinate), the compound responsible for the pungent aroma of fresh garlic. nih.gov

These thiosulfinates are themselves reactive and serve as pivotal intermediates in the formation of a diverse array of secondary sulfur compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and various cyclic sulfides. nih.govnih.gov The formation of cyclic sulfides, such as thiolane derivatives, is thought to occur through a series of complex, spontaneous reactions involving the rearrangement and cyclization of the unstable intermediates derived from sulfenic acids and thiosulfinates. nih.gov While the precise, step-by-step mechanism for the formation of this compound is not extensively detailed in the literature, it is hypothesized to arise from the intramolecular cyclization of a reactive sulfur intermediate, which itself is a product of the degradation and rearrangement of thiosulfinates. The methyl and thiol groups on the thiolane ring would be derived from the specific S-alk(en)yl precursors present in the Allium species. For instance, methiin and propenyl-containing precursors could contribute the necessary carbon and sulfur backbone for the formation of such a substituted thiolane.

Molecular Basis of Olfactory Receptor Interactions with Cyclic Sulfur Compounds

The perception of odor is a complex biological process initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. nih.gov The human genome contains a large family of OR genes, and the perception of a specific odor arises from a combinatorial code of activated ORs. mdpi.com Cyclic sulfur compounds, including thiols like this compound, are known for their potent and often distinct odors, detectable at very low concentrations.

The interaction between an odorant and an OR is governed by the three-dimensional structure of both the molecule and the receptor's binding pocket. mdpi.com For thiols and other sulfur-containing compounds, specific ORs have been identified that show a high sensitivity and specificity. Research has highlighted the importance of certain human olfactory receptors, such as OR2T11, OR2W1, and OR2C1, in the detection of low molecular weight thiols. mdpi.comnih.gov

A particularly interesting aspect of thiol olfaction is the role of metal ions. Studies have shown that the presence of copper ions can significantly enhance the response of certain ORs, like OR2T11 and the mouse receptor MOR244-3, to thiols. mdpi.comnih.gov It is proposed that the thiol group of the odorant coordinates with the copper ion, which is itself bound to specific amino acid residues (such as cysteine and histidine) within the receptor's binding pocket. This metal-odorant complex is thought to stabilize a conformation of the receptor that leads to its activation and the subsequent signaling cascade that results in odor perception.

While direct studies on the interaction of this compound with specific ORs are limited, its structure, featuring a thiol group and a cyclic sulfide moiety, suggests it would likely interact with the same family of thiol-responsive ORs. The shape, size, and electronic properties of the 4-methylthiolane ring, along with the reactive thiol group, would determine its specific binding affinity and activation profile across a combination of ORs, contributing to its unique odor profile.

The following table summarizes key olfactory receptors involved in thiol perception:

Olfactory ReceptorLigand ClassMetal Ion DependencySignificance
OR2T11Low molecular weight thiols (e.g., ethanethiol, allyl mercaptan)Copper-dependentImplicated in the perception of potent sulfur odors, including those from garlic. nih.gov
OR2W1Thiols with 5-8 carbon atomsNo reported metal effectDemonstrates that not all thiol receptors require metal cofactors. mdpi.com
OR2C1Thiols with 5-8 carbon atomsNo reported metal effectBroadly tuned for larger thiols. mdpi.com
MOR244-3 (mouse)Thiols and related sulfur compoundsCopper-dependentA well-studied model for understanding metal-enhanced thiol olfaction. mdpi.com

Modulation of Specific Biological Signaling Pathways through Thiol Reactivity

The thiol group (-SH) is a highly reactive functional group that plays a crucial role in a multitude of biological processes. The reactivity of thiols, including their propensity to undergo oxidation and to act as nucleophiles, allows them to participate in and modulate various cellular signaling pathways. nih.gov While specific studies on the biological signaling effects of this compound are not widely available, the known reactivity of thiols and related electrophilic sulfur compounds provides a framework for its potential interactions at the molecular level.

One of the key mechanisms by which thiols can influence cell signaling is through their interaction with reactive oxygen species (ROS) and their role in maintaining cellular redox homeostasis. nih.gov Redox signaling, which involves the transfer of electrons, is a fundamental regulatory mechanism. The thiol groups of cysteine residues in proteins are particularly sensitive to the cellular redox state and can undergo reversible oxidation to form disulfides or other oxidized species. nih.gov This modification can alter the protein's structure and function, thereby modulating its activity in a signaling cascade.

Furthermore, electrophilic compounds, including some reactive sulfur species, can directly interact with and modify specific cysteine residues on regulatory proteins. mdpi.com This can lead to the activation or inhibition of key signaling pathways. Two important pathways that are known to be modulated by electrophiles and thiol-reactive compounds are the Mitogen-Activated Protein Kinase (MAPK) and the Keap1-Nrf2 pathways.

MAPK Signaling Pathway: The MAPK pathways are central to the regulation of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. mdpi.com The activity of components within this pathway can be influenced by the cellular redox state. For instance, some kinases and phosphatases in the MAPK cascade contain reactive cysteine residues that are susceptible to modification by electrophiles, which can alter their enzymatic activity and downstream signaling. nih.gov

Keap1-Nrf2 Signaling Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. nih.gov Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1. Keap1 contains highly reactive cysteine sensors that can be modified by electrophiles. nih.gov When these cysteines are modified, Keap1 is no longer able to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. nih.gov Cyclic sulfur-containing compounds, such as 3H-1,2-dithiole-3-thione (D3T), have been shown to be potent activators of the Nrf2 pathway. mdpi.com Given its structure, this compound could potentially act as an electrophile and modulate the Keap1-Nrf2 pathway.

The potential for this compound to modulate these and other signaling pathways would depend on its cellular uptake, its intrinsic reactivity, and the specific cellular context.

Potential Applications in Materials Science Research Involving 4 Methylthiolane 3 Thiol

Functionalization of Polymeric and Nanomaterials with Thiolane Derivatives

The functionalization of polymers and nanomaterials with thiol-containing molecules is a common strategy to impart specific properties or to provide reactive sites for further modification. researchgate.netmdpi.com Thiol groups can be introduced onto surfaces to, for example, bind to nanoparticles or conjugate biomolecules. mdpi.commdpi.com While general methods for thiol functionalization are well-documented, there is no specific research available on the use of 4-Methylthiolane-3-thiol or its derivatives for the functionalization of either polymeric materials or nanomaterials. nih.govnih.gov

Development of Responsive Materials through Thiol-Mediated Degradation Mechanisms

Thiol-mediated reactions can be engineered to create responsive or "smart" materials, where network degradation can be triggered by specific stimuli. biomaterials.org For instance, the cleavage of bonds within a polymer network in response to the presence of certain thiols or radical species can lead to material dissolution or property changes. nih.govrsc.orgresearchgate.net This is a key area in biomaterials research for applications like drug delivery. core.ac.uk Despite the interest in such mechanisms, no studies were found that investigate or propose the use of this compound in the development of responsive materials through thiol-mediated degradation.

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